molecular formula C5H6F2O2 B1429383 1-(Difluoromethyl)cyclopropane-1-carboxylic acid CAS No. 1314397-71-1

1-(Difluoromethyl)cyclopropane-1-carboxylic acid

Cat. No. B1429383
M. Wt: 136.1 g/mol
InChI Key: WVZJZPVSPHHGPJ-UHFFFAOYSA-N
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Description

“1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is a chemical compound with the linear formula C5H6F2O2 . It is a part of the class of organic compounds known as difluorocyclopropanes .


Synthesis Analysis

The synthesis of 1,1-difluorocyclopropane derivatives, including “1-(Difluoromethyl)cyclopropane-1-carboxylic acid”, has been a subject of interest in recent years due to their applications in various fields such as medicine, agriculture, and materials sciences . The synthesis process involves the functionalization of organic molecules with fluorine substituents .


Molecular Structure Analysis

The molecular structure of “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is characterized by a cyclopropane ring with a difluoromethyl group and a carboxylic acid group attached to it . The InChI code for this compound is 1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9) .


Chemical Reactions Analysis

The role of the fluorine substituents in “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” is significant in both ring-forming and ring-opening reactions . The carbon atom attached directly to the fluorine atoms has a significant partial positive charge and can be a site for nucleophilic attack .


Physical And Chemical Properties Analysis

“1-(Difluoromethyl)cyclopropane-1-carboxylic acid” has a molecular weight of 136.1 . Its boiling point is approximately 198.8±15.0 C at 760 mmHg .

Scientific Research Applications

1-Aminocyclopropane 1-carboxylic acid (ACC) is the direct precursor of the plant hormone ethylene . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses .

Method of Application

ACC is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) . Exogenous ACC application has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .

Results or Outcomes

In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis . It has been involved in regulating plant development, cell wall signaling, guard mother cell division, and pathogen virulence .

Future Directions

The future directions for “1-(Difluoromethyl)cyclopropane-1-carboxylic acid” and similar compounds involve further exploration of their synthesis and applications. Incorporating a fluorine group into natural compounds has been widely accepted as a powerful tool for discovering new drugs and agrochemicals . The number of medicinal preparations containing at least one fluorine atom in the structure is now very high .

properties

IUPAC Name

1-(difluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O2/c6-3(7)5(1-2-5)4(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJZPVSPHHGPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Difluoromethyl)cyclopropane-1-carboxylic acid

CAS RN

1314397-71-1
Record name 1-(difluoromethyl)cyclopropane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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